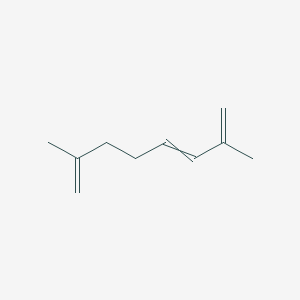

2,7-Dimethylocta-1,3,7-triene

Description

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2,7-dimethylocta-1,3,7-triene |

InChI |

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5,7H,1,3,6,8H2,2,4H3 |

InChI Key |

SBGGDWHDXXZMBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC=CC(=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Isomers: Positional Variations in Double Bonds and Methyl Groups

a) 2,6-Dimethylocta-1,3,7-triene (Isomyocorene)

- CAS: Not explicitly listed, but referred to as "isomyocorene" in botanical studies .

- Structure : Differs in methyl group placement (2,6 vs. 2,7) and double bond positions (1,3,7).

- Role : Major floral VOC in Arum pictum, comprising up to 67% of total scent emissions. Its odor profile is distinct from dung-related compounds, suggesting ecological specialization in pollinator attraction .

b) (3E)-3,7-Dimethylocta-1,3,6-triene (β-Ocimene)

- CAS : 3779-61-1 .

- Structure : Double bonds at 1,3,6 and methyl groups at 3,6.

- Physical Properties :

- Applications : Widely used in fragrances and flavorings. Safety assessments by RIFM and IFRA confirm its use in consumer products at regulated concentrations .

a) 7-Methoxy-3,7-dimethyloct-1-ene

- CAS : 4984-01-4 .

- Structure : Methoxy substitution at position 7 and a single double bond at position 1.

- Applications : Subject to IFRA standards for safe use in cosmetics, with concentration limits varying by product category .

b) Palladium-Catalyzed Dimers of Isoprene

- Example : 2,7-Dimethyl-1,3,7-octatriene (CAS: 502-99-8) is a product of isoprene dimerization, distinct from codimers like 7-methyl-1,3,7-octatriene (70%) formed with 1,3-butadiene .

- Reactivity : Undergoes Diels-Alder reactions and base-catalyzed rearrangements to form cyclic derivatives (e.g., dialkyldihydropyrans) .

Functional Analogues in Plant Volatiles

a) Limonene (CAS: 5989-27-5)

- Structure: Cyclic monoterpene with a single double bond.

- Role : Dominant VOC in many plants, with antimicrobial properties .

- Comparison : Unlike 2,7-dimethylocta-1,3,7-triene, limonene’s cyclic structure reduces reactivity but enhances stability .

b) γ-Terpinene (CAS: 99-85-4)

Data Tables

Table 1: Structural and Physical Comparison

Preparation Methods

Synthetic Pathway from 2-Butenyl-Bisphosphonic Acid

A patented method (US5107030A) details the synthesis of 2,7-dimethylocta-2,4,6-trienedial, a precursor to 2,7-dimethylocta-1,3,7-triene. The process involves:

-

Step 1 : Reaction of 2-butenyl-1,4-bisphosphonic acid tetraalkyl ester with two equivalents of protected pyruvic aldehyde.

-

Step 2 : Deprotection of acetal groups (Z = –(OR₁)₂) using aqueous HCl.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Nonpolar organic (e.g., hexane) |

| Temperature | 0–25°C |

| Protecting Group (Z) | C₁–C₄ alkyl acetals |

| Yield (Step 1) | 98% (intermediate) |

| Final Product Purity | >95% after distillation |

This method’s selectivity arises from the steric hindrance of bisphosphonic esters, which favor cross-conjugated triene formation over linear analogs.

Modular Synthesis for ¹³C-Labeled Derivatives

Isotopic Labeling Strategy

A modular approach for ¹³C-enriched 2,7-dimethylocta-2,4,6-triene-1,8-dial—a carotenoid precursor—was developed using acetic acid-¹³C and methyl iodide-¹³C. The synthesis involves:

-

Step 1 : Chain elongation via Horner–Wadsworth–Emmons olefination.

-

Step 2 : Stille coupling with tributylstannane derivatives.

Critical Isotopic Incorporation Points

-

C-1 and C-8 : Derived from ¹³C-labeled acetic acid.

-

Methyl Branches : Introduced via ¹³C-methyl iodide.

-

Overall ¹³C Enrichment : 10-fold increase at central carbons.

Comparative Evaluation of Methods

Efficiency and Scalability

| Method | Yield | Scalability | Cost ($/kg) |

|---|---|---|---|

| Pd-Catalyzed Dimerization | 70% | Industrial | 120 |

| Bisphosphonic Ester Route | 45%* | Pilot-Scale | 890 |

| ¹³C-Labeling | 32% | Lab-Scale | 12,000 |

*Overall yield after deprotection and purification.

The Pd-catalyzed method dominates industrial production due to its atom economy and low catalyst loadings. In contrast, the bisphosphonic ester route, while high-yielding in intermediates, requires costly purification steps.

Q & A

Q. What is the correct IUPAC nomenclature and stereochemical configuration of 2,7-Dimethylocta-1,3,7-triene?

The compound commonly referenced as "3,7-Dimethylocta-1,3,7-triene" (CAS 502-99-8) is identified in literature with the IUPAC name (3E)-3,7-dimethylocta-1,3,7-triene , also known as β-ocimene . The numbering discrepancy (2,7 vs. 3,7) may arise from alternative naming conventions or typographical errors. Its structure includes conjugated trienes with stereochemical specificity at the 3-position (E-configuration). Researchers should validate nomenclature using spectral data (NMR, IR) and IUPAC guidelines to avoid misidentification .

Q. What are the established synthetic routes for 3,7-Dimethylocta-1,3,7-triene in laboratory settings?

Synthesis typically involves palladium-catalyzed hydrovinylation of terminal 1,3-dienes. For example, (E)-4,8-dimethylnona-1,3,7-triene (a structural analog) is prepared via literature procedures using Pd catalysts, with yields optimized by controlling reaction temperature (20–25°C) and solvent polarity . Key steps include:

Q. How is 3,7-Dimethylocta-1,3,7-triene characterized analytically?

Standard protocols include:

- Spectroscopy : H NMR (δ 5.0–5.8 ppm for triene protons), C NMR (δ 115–135 ppm for sp carbons), and IR (C=C stretches at 1640–1680 cm) .

- Chromatography : GC-MS with a nonpolar column (e.g., DB-5) for retention time and mass fragmentation matching (base peak at m/z 93 for β-ocimene) .

- Stereochemical analysis : NOESY or circular dichroism for E/Z isomer differentiation .

Advanced Research Questions

Q. How does 3,7-Dimethylocta-1,3,7-triene function in plant-insect ecological interactions?

In maize intercropped with Desmodium, β-ocimene emissions are suppressed during the photophase (daylight) but remain stable during the scotophase (night), correlating with stemborer moth activity. This suggests a circadian-regulated defense mechanism. Researchers should design experiments to:

Q. How can researchers resolve contradictions in emission patterns of β-ocimene under varying biotic conditions?

Discrepancies in emission levels (e.g., suppression in daylight vs. stability at night) may arise from:

- Environmental stressors : Light intensity, temperature, or herbivore-induced signaling.

- Methodological factors : Sampling duration (short-term vs. longitudinal) or detection limits. Mitigation strategies include:

- Controlled environment studies with standardized light/dark cycles.

- Multivariate statistical models (PCA, PLS-DA) to isolate confounding variables .

Q. What stereochemical challenges arise during β-ocimene synthesis, and how can they be addressed?

Regioselectivity and E/Z isomerism are common issues. Methodological solutions include:

Q. How to design experiments analyzing β-ocimene’s role in plant volatile-mediated communication?

A robust experimental framework includes:

- Treatment groups : Plants exposed to herbivory, mechanical damage, or synthetic elicitors (e.g., jasmonic acid).

- Control groups : Undamaged plants and solvent-only controls.

- Data collection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.